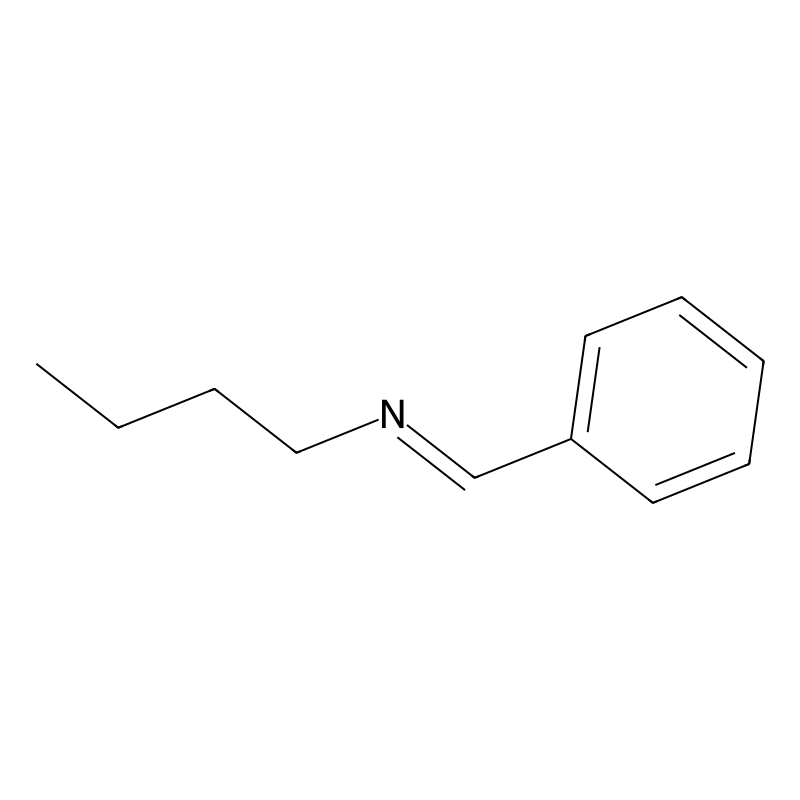

Butylamine, N-benzylidene-

Content Navigation

- 1. General Information

- 2. Procurement Baseline: Butylamine, N-benzylidene- (CAS 1077-18-5) as a Pre-Formed Aliphatic-Aromatic Imine

- 3. Non-Interchangeability: The Process Risks of In Situ Generation and Aromatic Analogs

- 4. Quantitative Evidence Guide: Processability and Kinetic Advantages of Butylamine, N-benzylidene-

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Butylamine, N-benzylidene- (CAS 1077-18-5) is a well-characterized, pre-formed aliphatic-aromatic Schiff base utilized extensively as an electrophilic precursor and dynamic covalent building block. As a stable liquid imine, it provides an anhydrous C=N center that circumvents the need for in situ condensation of benzaldehyde and n-butylamine during complex syntheses, thereby protecting moisture-sensitive reagents [1]. Its molecular architecture, featuring an electron-donating aliphatic butyl chain coupled with an aromatic ring, imparts distinct electronic properties and hyperconjugation effects compared to strictly aromatic analogs like N-benzylideneaniline [2]. For industrial and laboratory procurement, sourcing this exact pre-formed compound ensures precise stoichiometric control, eliminates water generation in downstream reactions, and provides a highly reproducible baseline for dynamic imine metathesis, cycloadditions, and the selective synthesis of unsymmetrical secondary amines [3].

Substituting pre-formed Butylamine, N-benzylidene- with an in situ mixture of benzaldehyde and n-butylamine introduces stoichiometric variability and generates a stoichiometric equivalent of water, which actively degrades moisture-sensitive reagents like dialkyl phosphites used in subsequent addition steps [1]. Furthermore, substituting it with the more common aromatic analog, N-benzylideneaniline, fundamentally alters reaction kinetics; the phenyl group on the nitrogen of N-benzylideneaniline withdraws electron density, changing the partial positive charge on the imine carbon and significantly reducing its reactivity in catalyst-free transimination [2]. Procurement of the exact pre-formed N-benzylidenebutylamine is therefore critical to maintain anhydrous reaction environments and ensure the rapid, catalyst-free kinetic profiles required for dynamic covalent systems and high-yield organophosphorus syntheses [3].

Catalyst-Free Transimination Kinetics for Dynamic Covalent Chemistry

In dynamic covalent chemistry, the rate of imine exchange dictates system responsiveness. Studies demonstrate that Butylamine, N-benzylidene- undergoes extremely rapid transimination with primary aliphatic amines at 25 °C without acid catalysis, reaching equilibrium in less than 2 hours [1]. In contrast, purely aromatic imines like N-benzylidene-p-toluidine exhibit significantly slower background metathesis and require acid catalysis to achieve comparable exchange rates [1]. This kinetic advantage is attributed to hyperconjugation involving the alpha C-H and C-C bonds of the butyl group, which stabilizes the transition state [1].

| Evidence Dimension | Transimination equilibrium time (ambient temp, no acid catalyst) |

| Target Compound Data | Equilibrium reached in < 2 hours |

| Comparator Or Baseline | N-benzylidene-p-toluidine (Requires acid catalyst to achieve comparable rate) |

| Quantified Difference | Orders of magnitude faster exchange rate without catalyst |

| Conditions | 60 mM imine in CDCl3 at 25 °C |

Enables the design of rapidly self-healing materials and dynamic combinatorial libraries that function at room temperature without corrosive acid catalysts.

Precursor Selectivity in Unsymmetrical Secondary Amine Synthesis

The synthesis of unsymmetrical secondary amines via direct alkylation of primary amines typically yields difficult-to-separate mixtures of primary, secondary, and tertiary amines [1]. Utilizing pre-formed Butylamine, N-benzylidene- as an intermediate circumvents this over-alkylation. When reacted with an alkylating agent such as dimethyl sulfate followed by hydrolysis, the pre-formed imine directs the reaction exclusively toward the mono-alkylated product, yielding the target unsymmetrical secondary amine (e.g., N-methylbutylamine, 45-53% isolated yield of pure product) and avoiding the statistical product distribution inherent to direct primary amine alkylation [1].

| Evidence Dimension | Product selectivity (mono-alkylation) |

| Target Compound Data | 45-53% isolated yield of pure mono-alkylated product |

| Comparator Or Baseline | Direct alkylation of n-butylamine (Yields complex statistical mixture of 1°, 2°, and 3° amines) |

| Quantified Difference | Elimination of over-alkylated tertiary amine byproducts |

| Conditions | Alkylation with dimethyl sulfate in anhydrous benzene, followed by hydrolysis |

Drastically reduces downstream purification costs and improves overall yield when manufacturing specific unsymmetrical aliphatic secondary amines.

Anhydrous Processability for Microwave-Assisted Pudovik Reactions

The synthesis of alpha-aminophosphonates via the addition of dialkyl phosphites to imines is highly sensitive to water, which hydrolyzes the phosphorus reagents. Using pre-formed Butylamine, N-benzylidene- allows for a completely anhydrous reaction environment, enabling the complete addition of diethyl phosphite at 80–100 °C within 10–30 minutes, achieving yields up to 85% under microwave irradiation[1]. Attempting this via a one-pot in situ condensation generates water that competes with the desired nucleophilic addition, lowering yields [1]. Additionally, the electron-donating butyl group modulates the partial positive charge on the imine carbon, providing a distinct, highly efficient reactivity profile compared to N-benzylideneaniline[1].

| Evidence Dimension | Reaction environment and target yield |

| Target Compound Data | Anhydrous addition, 85% yield (complete conversion in 30 min) |

| Comparator Or Baseline | In situ 3-component mixture (Generates water, causing reagent degradation and lower yields) |

| Quantified Difference | Elimination of hydrolytic side reactions and improved atom economy |

| Conditions | Microwave-assisted addition of diethyl phosphite at 100 °C for 30 min |

Procuring the pre-formed imine maximizes the yield of high-value organophosphorus intermediates by protecting moisture-sensitive reactants.

Dynamic Combinatorial Chemistry (DCC) and Self-Healing Materials

Due to its extremely rapid, catalyst-free transimination kinetics at room temperature, this compound is the optimal baseline building block for developing dynamic combinatorial libraries and self-healing polymer networks where rapid bond exchange is required without the use of corrosive acid catalysts [1].

Industrial Synthesis of Unsymmetrical Secondary Amines

Serves as a critical protective intermediate in the production of unsymmetrical aliphatic secondary amines (such as N-methylbutylamine). By utilizing the pre-formed imine, manufacturers can completely avoid the over-alkylation issues and complex purification steps associated with the direct alkylation of primary amines [2].

Manufacture of Alpha-Aminophosphonate Therapeutics

Acts as an anhydrous electrophilic precursor in microwave-assisted Pudovik reactions. Its pre-formed nature prevents the hydrolytic degradation of moisture-sensitive dialkyl phosphites, ensuring high yields and rapid reaction times in the synthesis of bioactive organophosphorus compounds [3].